molecular formula C12H16N2 B1679369 N,N-Dimethyltryptamine CAS No. 61-50-7

N,N-Dimethyltryptamine

Cat. No.: B1679369
CAS No.: 61-50-7
M. Wt: 188.27 g/mol
InChI Key: DMULVCHRPCFFGV-UHFFFAOYSA-N

Description

Dimethyltryptamine is a naturally occurring hallucinogenic compound found in various plants and animals, including humans. It is a derivative and structural analog of tryptamine. Dimethyltryptamine is known for its powerful psychedelic effects and has been used in various cultural and religious rituals as an entheogen .

Scientific Research Applications

Dimethyltryptamine has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure and function of tryptamines. In biology, it is studied for its role in neurotransmission and its effects on brain function. In medicine, dimethyltryptamine is being investigated for its potential therapeutic effects in treating mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Additionally, it is used in industry for the synthesis of other tryptamine derivatives .

Mechanism of Action

Target of Action

N,N-Dimethyltryptamine (DMT) is a psychedelic compound that primarily targets the Sigma-1 receptor (Sig-1R) and serotonin receptors . The Sig-1R plays a key role in the neuronal cytopathology of Alzheimer’s disease (AD) and is involved in endoplasmic reticulum-mitochondria crosstalk . DMT also interacts with serotonin receptors, acting as an agonist at some types and an antagonist at others .

Mode of Action

DMT acts as a Sig-1R agonist , which may have potential therapeutic effects through protecting neuronal endoplasmic reticulum-mitochondrial interplay . As a serotonergic hallucinogen , DMT apparently acts as an agonist at some types of serotonin receptors and an antagonist at others .

Biochemical Pathways

DMT’s activity in the body involves three steps after endogenous synthesis :

Pharmacokinetics

DMT is rapidly cleared for all doses with a mean elimination half-life of 9-12 minutes . In vitro clearance of DMT was reduced through the inhibition of monoamine oxidase-A (MAO-A), CYP2D6, and to a lesser extent CYP2C19 .

Result of Action

DMT has been found to display potent protective effects against hypoxia via sigma-1 receptor activation in human primary iPSC-derived cortical neurons and microglia-like immune cells . It also restores the decreased Sig-1R levels and reinstates the expression of multiple mitochondria-associated membrane (MAM)-associated proteins .

Action Environment

DMT can be inhaled, ingested, or injected, and its effects depend on the dose, as well as the mode of administration . When inhaled or injected, the effects last about five to fifteen minutes. Effects can last three hours or more when orally ingested along with a monoamine oxidase inhibitor (MAOI), such as the ayahuasca brew of many native Amazonian tribes .

Future Directions

There are several new directions and experiments proposed to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

Biochemical Analysis

Biochemical Properties

DMT is biosynthesized by aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT) . It interacts with several biomolecules, including serotonin and melatonin, making them structural analogs of DMT . It is also a functional and structural analog of other psychedelic tryptamines such as O-acetylpsilocin, psilocybin, psilocin, NB-DMT, O-methylbufotenin, and bufotenin .

Cellular Effects

DMT has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, DMT has been shown to restore the decreased Sigma-1 receptor levels of 3×TG-AD transgenic mice, reinstating the expression of multiple mitochondria-associated membrane (MAM)-associated proteins .

Molecular Mechanism

DMT exerts its effects at the molecular level through various mechanisms. It acts as an agonist at some types of serotonin receptors and an antagonist at others . It also interacts with sigma-1 receptors, which play a key role in cellular differentiation, neuroplasticity, and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DMT have been observed to change over time . It has been noted for its rapid onset and short duration of action . A significant increase of DMT levels in the rat visual cortex was observed following induction of experimental cardiac arrest .

Dosage Effects in Animal Models

The effects of DMT vary with different dosages in animal models . For instance, chronic DMT (2 mg/kg) markedly alleviated cognitive impairment of 3×TG-AD mice .

Metabolic Pathways

DMT is involved in several metabolic pathways. It is produced in many species of plants often in conjunction with its close chemical relatives 5-methoxy-N,N-dimethyltryptamine and bufotenin . It is biosynthesized by aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT) .

Transport and Distribution

DMT is believed to cross the blood-brain barrier via Mg2+ and ATP-dependent uptake, followed by uptake through serotonin uptake transporters (SERT) on neuronal plasma membranes, and finally, sequestration into synaptic vesicles from the cytoplasm via the vesicular monoamine transporter 2, VMAT2 .

Subcellular Localization

Current studies suggest that DMT may play a role in the endoplasmic reticulum-mitochondria crosstalk via the activation of Sigma-1 receptors

Preparation Methods

Dimethyltryptamine can be synthesized through several methods. One common synthetic route involves the reaction of indole with oxalyl chloride to form indole-3-carboxaldehyde, which is then reacted with nitromethane to produce 3-(2-nitrovinyl)indole. This intermediate is reduced using a reducing agent such as lithium aluminum hydride to yield dimethyltryptamine . Industrial production methods often involve the extraction of dimethyltryptamine from plants, such as Mimosa hostilis and Psychotria viridis, which contain high concentrations of the compound .

Chemical Reactions Analysis

Dimethyltryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include indole derivatives and other substituted tryptamines .

Comparison with Similar Compounds

Dimethyltryptamine is structurally similar to other psychedelic tryptamines such as psilocybin, psilocin, and 5-methoxy-dimethyltryptamine. it is unique in its rapid onset and short duration of action, making it distinct from other psychedelics like lysergic acid diethylamide and psilocybin mushrooms. Similar compounds include psilocybin, psilocin, 4-acetoxy-dimethyltryptamine, and bufotenin .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMULVCHRPCFFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Record name N,N-Dimethyltryptamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/N,N-Dimethyltryptamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60110053
Record name N,N-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60110053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

60-80 °C
Record name N,N-Dimethyltryptamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely soluble in dilute acetic and dilute mineral acids
Record name N,N-Dimethyltryptamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

DMT acts as a non-selective agonist at most or all of the serotonin receptors., N,N-dimethyltryptamine (DMT) is a hallucinogen found endogenously in human brain that is commonly recognized to target the 5-hydroxytryptamine 2A receptor or the trace amine-associated receptor to exert its psychedelic effect. DMT has been recently shown to bind sigma-1 receptors, which are ligand-regulated molecular chaperones whose function includes inhibiting various voltage-sensitive ion channels. Thus, it is possible that the psychedelic action of DMT might be mediated in part through sigma-1 receptors. ..., The psychotomimetic agent dimethyltryptamine (DMT) has been identified as an endogenous compound in the central nervous system of rodents using a sensitive electron capture gas chromatographic technique. DMT along with its proposed precursor, tryptamine, were identified and quantitated as the heptafluorobutyryl derivatives. A specific high affinity binding site on synaptosomal membranes has been proposed for DMT. This proposal is based on equilibrium dialysis experiments which indicate that DMT at a concentration of 1X10-5M will displace d-LSD on isolated membranes but will not displace bound serotonin at the same concentration. When DMT interacts with the synaptosomal membranes at a concentration of 5X10-10M, the membrane-bound enzyme adenylate cyclase is stimulated such that adenosine3', 5'-monophosphate (cAMP) is produced at a rate of 100 pM/min/mg of protein (2.3 times the endogenous rate). It has also been shown that its presumed precursor, tryptamine, inhibits this process. ... From data obtained in this study it has been postulated that DMT may have in vivo activity similar to those proposed for neurotransmitters or other neuroregulatory agents. ..., The interactions of the indolealkylamine N,N-dimethyltryptamine (DMT) with 5-hydroxytryptamine1A (5-HT1A) and 5-HT2 receptors in rat brain were analyzed using radioligand binding techniques and biochemical functional assays. The affinity of DMT for 5-HT1A sites labeled by (3)H-8-hydroxy-2-(di-n-propylamino)tetralin (3)H-8-OH-DPAT) was decreased in the presence of 1X10-4 M GTP, suggesting agonist activity of DMT at this receptor. Adenylate cyclase studies in rat hippocampi showed that DMT inhibited forskolin-stimulated cyclase activity, a 5-HT1A agonist effect. DMT displayed full agonist activity with an EC50 of 4X10-6 M in the cyclase assay. In contrast to the agonist actions of DMT at 5-HT1A receptors, DMT appeared to have antagonistic properties at 5-HT2 receptors. The ability of DMT to compete for (3)H-ketanserin-labeled 5-HT2 receptors was not affected by the presence of 1X10-4 M GTP, suggesting antagonist activity of DMT at 5-HT2 receptors. In addition, DMT antagonized 5-HT2-receptor-mediated phosphatidylinositol (PI) turnover in rat cortex at concentrations above 1X10-7 M, with 70% of the 5-HT-induced PI response inhibited at 1X10-4 M DMT. Micromolar concentrations of DMT produced a slight PI stimulation that was not blocked by the 5-HT2 antagonist ketanserin. These studies suggest that DMT has opposing actions on 5-HT receptor subtypes, displaying agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors., ... The sigma-1 receptor pharmacophore includes an alkylamine core, also found in the endogenous compound N,N-dimethyltryptamine (DMT). DMT acts as a hallucinogen, but its receptor target has been unclear. DMT bound to sigma-1 receptors and inhibited voltage-gated sodium ion (Na+) channels in both native cardiac myocytes and heterologous cells that express sigma-1 receptors. ... DMT induced hypermobility in wild-type mice but not in sigma-1 receptor knockout mice. These biochemical, physiological, and behavioral experiments indicate that DMT is an endogenous agonist for the sigma-1 receptor., For more Mechanism of Action (Complete) data for N,N-Dimethyltryptamine (7 total), please visit the HSDB record page.
Record name Dimethyltryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-Dimethyltryptamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals ... also reported as plates from ethanol and light petroleum, Solid

CAS No.

61-50-7
Record name N,N-Dimethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyltryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-DIMETHYLTRYPTAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60110053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-1H-indole-3-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUB601BHAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N-Dimethyltryptamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dimethyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

46 °C, MP: 44.6-46.9 °C, also reported as ... 46 °C, MP: 48-49 °C, MP: 216-217 °C /N,N-Dimethyltryptamine methiodide
Record name Dimethyltryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-Dimethyltryptamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dimethyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of formaldehyde (80 mg of a 30% solution) in methanol (15 ml) was added to a stirred solution of 2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine (0.1 g, 0.4 mmol), NaCNBH3 (60 mg) and glacial acetic acid (0.12 g) in methanol (15 ml). The solution was stirred for 2 h, basified with K2CO3 solution and the MeOH removed under vacuum. The crude product obtained after extraction into ethylacetate and removal of solvent was chromatographed through silica-gel eluting with CH2Cl2 /EtOH/NH3 (40:8:1) to give the desired N,N-dimethyltryptamine (96 mg, 87%). The oxalate salt was prepared: mp 185°-187° C. (MeOH/Et2O); (Found: C, 54.42; H, 5.74; N, 22.53. C15H20N6.C2H2O4 requires C, 54.54; H, 5.92; N, 22.45%); δ (360 MHz, D2O) 2.91 (6H, s, 2 of CH3); 3.21 (2H, t, J=7.4 Hz, CH2); 3.47 (2H, J=7.4 Hz, CH2); 4.30 (3H, s, CH3); 4.34 (2H, s, CH2); 7.17 (1H, dd, J=1.5 and 8.4 Hz, Ar-H); 7.33 (1H, s, Ar-H); 7.48 (1H, d, J=8.4 Hz, Ar-H); 7.59 (1H, s, Ar-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4.7 g. (0.015 mole) of N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indoleacetamide in 47 ml. of tetrahydrofuran under nitrogen is added dropwise to a suspension of 2.28 g. (0.06 mole) lithium aluminum hydride in 50 ml. tetrahydrofuran, while maintaining the reaction at room temperature. The mixture is stirred for 11/2 hours at room temperature, cooled in ice and quenched with 5 ml. water in 50 ml. tetrahydrofuran. The resulting solids are filtered and the filtrate dried over anhydrous magnesium sulfate, filtered and evaporated and the residue crystallized from ether to give 2-(3-ethyl-5-methyl)-4-isoxazolyl)-3-(dimethylaminoethyl)-indole; m.p. 118° to 120° C.
Name
N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indoleacetamide
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 250 mg of 3-(2-bromoethyl)indole in a round-bottomed flask, a 10 M excess of dimethylamine (6 mL of 2M in MeOH) was added and the solution was stirred at r.t. overnight. After adding 5 mL sodium bicarbonate (2%), the reaction mixture was extracted with chloroform (3×5 ml) and back extracted with H2O (1×5 mL). The combined extracts were dried over MgSO4 and evaporation of the solvent gave the product in crystalline form. Yield: 0.21 g, 84%, yellowish crystals. m.p.: 45-47° C.; TLC (EtAc:MeOH:acetic acid, 8:2:0.5 v/v/v): RF=0.33. 1H NMR, δ: 10.43 (s, 1H), 7.42-7.06 (m, 5H), 2.68 (m, 4H), 2.26 (S, 6H). 13C NMR (CDCl3): δ 136.5, 124.3, 123.2, 121.2, 119.7, 117.6, 113.4, 111.1, 61.7, 41.2, 22.4. Anal. calcd for C12H16N2: C, 76.55; H, 8.57; N, 14.88%. Found; C, 76.60; H, 8.70; N, 14.70%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Dimethyltryptamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyltryptamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyltryptamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyltryptamine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyltryptamine
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.